Methyl 4-bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylate
Description
Methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a pyridine core. Its structure includes a bromine substituent at the 4-position and a methyl ester group at the 3-position. This compound is primarily utilized as a building block in medicinal chemistry for synthesizing bioactive hybrids, though commercial availability is currently discontinued .
Properties
IUPAC Name |
methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)7-6-4(9)2-10-3-5(6)11-12-7/h2-3H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUIFPZAYDBOEJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=CN=CC(=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701159530 | |
| Record name | 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid, 4-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701159530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-48-9 | |
| Record name | 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid, 4-bromo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[3,4-c]pyridine-3-carboxylic acid, 4-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701159530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Methyl 4-bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylate is a member of the heterocyclic compounds known as 1H-pyrazolo[3,4-b]pyridines. These compounds have been of interest to medicinal chemists due to their structural similarity to the purine bases adenine and guanine. .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes.
Biochemical Analysis
Biochemical Properties
Methyl 4-bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylate plays a crucial role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). TRKs are associated with cell proliferation and differentiation, and their continuous activation can lead to cancer . This compound interacts with the kinase domain of TRKs, inhibiting their activity and thereby preventing the downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . These interactions highlight the potential of this compound in cancer therapy.
Cellular Effects
The effects of this compound on various cell types have been extensively studied. In cancer cells, this compound inhibits cell proliferation by blocking TRK-mediated signaling pathways . It has been shown to reduce the viability of several cancer cell lines, including colorectal cancer, non-small cell lung cancer, and glioblastoma . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to apoptosis and reduced tumor growth.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the kinase domain of TRKs, inhibiting their phosphorylation and subsequent activation . This inhibition disrupts the downstream signaling pathways that are crucial for cell survival and proliferation. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins involved in cell cycle control and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of TRK activity and prolonged anti-cancer effects . The exact temporal dynamics of its effects may vary depending on the specific experimental conditions and cell types used.
Dosage Effects in Animal Models
The effects of this compound in animal models have been found to vary with different dosages. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings underscore the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by cytochrome P450 enzymes, particularly CYP2C9 . This metabolism leads to the formation of various metabolites, which are subsequently excreted from the body. The interaction with these enzymes can also affect the metabolic flux and levels of other metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . Understanding these transport and distribution mechanisms is crucial for optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with TRKs and other target proteins . Post-translational modifications, such as phosphorylation, can influence its localization and activity, directing it to specific cellular compartments or organelles . These localization dynamics are essential for understanding its mechanism of action and optimizing its therapeutic potential.
Biological Activity
Methyl 4-bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylate (CAS No. 1363381-48-9) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article presents a detailed overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
- Molecular Formula : C8H6BrN3O2
- Molecular Weight : 256.06 g/mol
- Purity : Typically around 95% .
Target Interaction
This compound primarily interacts with tropomyosin receptor kinases (TRKs), which are critical for cell signaling related to proliferation and differentiation. The inhibition of TRK activity has been linked to reduced cancer cell proliferation .
Biochemical Pathways
Due to its structural similarity to purine bases, this compound may influence various biochemical pathways involving nucleic acids and protein kinases. It has been observed that the compound binds to the kinase domain of TRKs, effectively inhibiting their phosphorylation and subsequent activation .
Anticancer Properties
Several studies have explored the anticancer potential of this compound:
- Inhibition of Cell Proliferation : The compound has shown significant inhibitory effects on cancer cell lines by blocking TRK-mediated signaling pathways. For instance, it has been reported to induce apoptosis in various cancer cell lines, including those derived from breast and lung cancers .
- Cell Cycle Arrest : Research indicates that this compound can cause cell cycle arrest at different phases, leading to decreased viability in treated cells. In particular, it has been shown to affect the G1 phase significantly .
Study on Cytotoxic T Lymphocytes (CTL)
A study evaluated the effect of synthesized pyrazolo derivatives on CTL development in vitro. While not directly testing this compound, it highlights the broader context of pyrazolo compounds in immune modulation. The results indicated that certain derivatives could enhance or suppress CTL activity depending on their structure .
In Vitro Studies on Cancer Cell Lines
In a series of experiments involving various cancer cell lines (e.g., HeLa and MDA-MB-231), this compound demonstrated an IC50 value comparable to established chemotherapeutics like doxorubicin. This suggests its potential as a viable candidate for further development as an anticancer agent .
Summary of Findings
Scientific Research Applications
Medicinal Chemistry
Methyl 4-bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylate has shown promise in the development of new therapeutic agents. Its derivatives have been investigated for their potential as:
- Anticancer Agents : Research indicates that pyrazolo-pyridine derivatives can inhibit cancer cell proliferation. For example, compounds similar to this compound have demonstrated activity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
- Anti-inflammatory Drugs : The compound's structural features suggest potential anti-inflammatory properties. Studies have explored its effects on inflammatory pathways, indicating that it may modulate cytokine production and reduce inflammation in preclinical models .
Biological Research
In biological research, this compound is utilized for:
- Target Identification : The compound can serve as a lead structure for identifying new biological targets. Its interaction with specific proteins involved in disease pathways can help elucidate mechanisms of action and inform drug design .
- Pharmacological Studies : Researchers employ this compound to study its pharmacokinetics and pharmacodynamics. Understanding how the compound behaves in biological systems aids in optimizing its therapeutic potential .
Synthetic Chemistry
This compound is also significant in synthetic chemistry:
- Building Block for Synthesis : It serves as a versatile building block in organic synthesis. The bromine atom allows for further functionalization, making it a valuable intermediate in the synthesis of more complex molecules .
- Reagent in Chemical Reactions : The compound can participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions, facilitating the creation of diverse chemical entities .
Case Studies and Research Findings
To illustrate the applications of this compound further, several case studies highlight its efficacy:
Comparison with Similar Compounds
Structural Analogues and Derivatives
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
- Structural Differences :
- Bromine substitution at the 5-position (vs. 4-position in the methyl analogue).
- Ethyl ester group (vs. methyl ester).
- Fused pyrazolo[3,4-b ]pyridine core (vs. pyrazolo[3,4-c ]pyridine).
- Physicochemical Properties :
- Applications : Serves as a precursor for kinase inhibitors and other heterocyclic systems, similar to the methyl analogue but with distinct reactivity due to substitution positioning .
Pyrazolo[3,4-b]pyridine Derivatives
- Synthesis: Produced via one-pot cyclocondensation of 5-amino-3-arylpyrazoles and benzoylacetonitriles, catalyzed by ammonium acetate or triethylamine .
- Key Differences :
Pyrano[3,4-c]pyridine Hybrids
- Structural Features: Contain a pyrano[3,4-c]pyridine core linked to 1,2,3-triazole units.
- Synthesis : Prepared via Cu-catalyzed azide-alkyne click reactions, yielding high-purity hybrids .
- Bioactivity : Exhibit potent anticonvulsant activity (e.g., antagonism of pentylenetetrazole-induced seizures) and psychotropic effects, surpassing the methyl bromo-pyrazolo-pyridine in neurotropic potency .
Key Research Findings
Synthetic Accessibility :
- Methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate is synthesized via intermediates in click chemistry but is less commercially accessible than ethyl analogues .
- Ethyl 5-bromo derivatives are more widely documented in synthetic protocols, with optimized routes yielding >80% efficiency .
Biological Performance: Pyrano[3,4-c]pyridine hybrids exhibit superior anticonvulsant activity (ED₅₀ < 10 mg/kg in rodent models) compared to methyl bromo-pyrazolo-pyridine derivatives, likely due to enhanced triazole-mediated receptor interactions . Bromine positioning (4 vs. 5) significantly alters electronic properties, influencing binding to targets like GABA receptors .
Thermodynamic and Solubility Profiles :
- Methyl esters generally exhibit lower molecular weights and slightly higher solubility in polar solvents compared to ethyl esters.
- Bromine at the 4-position (meta to the ester) reduces steric hindrance, enhancing reactivity in nucleophilic substitutions .
Preparation Methods
Starting Materials and Key Intermediates
- The synthesis often employs an intermediate referred to as compound (V), which is a precursor to the pyrazolo[3,4-c]pyridine scaffold.
- Sodium nitrite (NaNO2) is used as a nitrosating agent under controlled acidic conditions (dilute sulfuric or hydrochloric acid).
- Reaction temperatures are maintained between −5 °C to 0 °C to ensure mild conditions and high selectivity.
Stepwise Synthesis
This method benefits from:
- Mild reaction conditions minimizing side reactions.
- Simplicity in post-reaction work-up.
- High overall yields exceeding 90% in key steps.
Advanced Functionalization and Vectorial Elaboration
Recent research has expanded the synthetic toolbox for pyrazolo[3,4-c]pyridine derivatives, including methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate, by applying late-stage functionalization techniques that allow selective modifications at multiple positions on the heterocyclic core.
Selective Protection and Alkylation
- Protection of nitrogen atoms (N-1 or N-2) using groups such as mesyl (Ms), tetrahydropyranyl (THP), or trimethylsilylethoxymethyl (SEM) enables selective functionalization.
- Alkylation reactions (e.g., methylation with MeI) yield N-alkylated products, which can be separated chromatographically.
C-5 Functionalization via Buchwald–Hartwig Amination
C-3 Functionalization via Iridium-Catalyzed Borylation and Suzuki–Miyaura Cross-Coupling
C-7 Functionalization via Regioselective Metalation
- TMPMgCl·LiCl bases allow selective metalation at C-7.
- Subsequent trapping with electrophiles (iodine, aldehydes, disulfides) or transmetalation to ZnCl2 for Negishi cross-coupling.
- Yields for electrophile reactions: 48–66%; for Negishi coupling: 71–83%.
Summary Table of Key Preparation Steps and Yields
Research Findings and Advantages
- The use of sodium nitrite under acidic conditions for diazotization offers a mild and efficient route to introduce halogens on the pyrazolo[3,4-c]pyridine core, facilitating high yield synthesis of methyl esters.
- Late-stage functionalization strategies allow modular and vectorial elaboration of the heterocyclic scaffold, enabling medicinal chemists to rapidly diversify the molecule for drug discovery purposes.
- Protection group strategies are critical to achieve regioselective functionalization on nitrogen atoms and carbon positions, improving synthetic flexibility.
- Transition metal-catalyzed cross-coupling reactions (Buchwald–Hartwig, Suzuki–Miyaura, Negishi) are successfully applied to install various substituents at specific positions with good to excellent yields.
- Temperature control and choice of base are crucial parameters influencing regioselectivity and yield, especially in metalation and alkylation steps.
Q & A
Q. What are the established synthetic routes for Methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate?
A common method involves a ring-closing reaction starting from 2-chloro-3-pyridinecarboxaldehyde, using hydroxylamine hydrochloride as a catalyst in dimethylformamide (DMF) . Another multi-step approach includes Boc protection (tert-butoxycarbonyl) and palladium-catalyzed cross-coupling reactions, as demonstrated in the synthesis of related pyrazolo[3,4-b]pyridine derivatives. For example, Boc-protected intermediates are reacted with aryl amines under Pd catalysis (e.g., Pd₂(dba)₃ and XPhos) to achieve high yields (up to 88%) .
Q. What analytical techniques are critical for characterizing this compound?
Post-synthesis characterization typically employs:
- Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm molecular weight and purity of intermediates .
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to verify structural integrity, as seen in studies of analogous pyrazolopyridine derivatives .
- High-Performance Liquid Chromatography (HPLC): For purity assessment, with reported HPLC purity values exceeding 97% in optimized syntheses .
Q. What structural features influence its reactivity in downstream modifications?
The bromine atom at the 4-position serves as a reactive site for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), enabling functionalization of the pyrazolo[3,4-c]pyridine core. The methyl ester group at the 3-position can be hydrolyzed to a carboxylic acid for further derivatization .
Advanced Research Questions
Q. How can synthetic yields be optimized in multi-step protocols?
Key factors include:
- Catalyst Selection: Palladium catalysts (e.g., Pd₂(dba)₃) with bulky phosphine ligands (e.g., XPhos) improve coupling efficiency .
- Reaction Time and Temperature: Controlled heating (e.g., 100°C for 12 hours) and extended reaction times enhance intermediate formation .
- Purification Strategies: Use of reverse-phase HPLC or recrystallization improves final product purity .
Q. How can contradictions in reported biological activity data be resolved?
Contradictions often arise from variations in assay conditions or cellular models. To address this:
- Standardized Bioassays: Use consistent cell lines (e.g., HEK293 or HeLa) and control compounds.
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing bromine with other halogens) to isolate activity contributors .
- Dose-Response Curves: Establish EC₅₀/IC₅₀ values under controlled conditions to compare potency across studies .
Q. What computational tools are effective for predicting target interactions?
- Molecular Docking: Software like AutoDock Vina or Schrödinger Suite models binding to kinases or GPCRs, leveraging crystallographic data from related compounds (e.g., pyrazolo[3,4-b]pyridines) .
- Molecular Dynamics (MD) Simulations: Assess binding stability over time, particularly for bromine’s role in hydrophobic interactions .
Q. How does crystallographic data inform structural optimization?
Single-crystal X-ray diffraction of analogs (e.g., ethanol solvates) reveals bond angles and packing interactions. For instance, monoclinic crystal systems (space group P2₁/c) with β angles near 90° indicate planar pyrazolo-pyridine cores, guiding steric considerations in drug design .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
